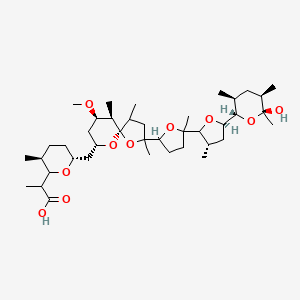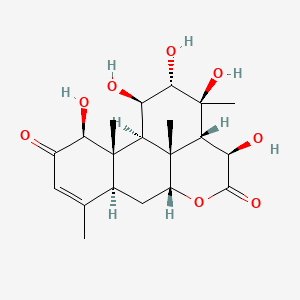
7H-Pyrido(4,3-c)carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Pyrido(4,3-c)carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles. It is characterized by a fused ring system consisting of a pyridine ring and a carbazole moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrido(4,3-c)carbazole can be achieved through several methods. One common approach involves the Fischer-indole ring closure followed by dehydrogenation of quinolylhydrazone derivatives of cyclohexanone . Another method includes a chemo- and regioselective tandem [3 + 2] heteroannulation strategy, which combines two mechanistically distinct bond-forming processes .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of palladium-catalyzed Buchwald-Hartwig amination followed by C/N-arylation in a one-pot process .
Analyse Des Réactions Chimiques
Types of Reactions: 7H-Pyrido(4,3-c)carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydropyridocarbazoles .
Applications De Recherche Scientifique
7H-Pyrido(4,3-c)carbazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 7H-Pyrido(4,3-c)carbazole involves its interaction with molecular targets and pathways within biological systems. For instance, ditercalinium, a dimer of this compound, exhibits high DNA affinity and bisintercalating ability, which contributes to its potent antitumor properties . This mechanism involves the intercalation of the compound between DNA base pairs, disrupting DNA replication and transcription processes.
Comparaison Avec Des Composés Similaires
- 10H-Pyrido[2,3-b]carbazole
- 7H-Pyrido[3,2-c]carbazole
- 11H-Pyrido[3,4-a]carbazole
Comparison: 7H-Pyrido(4,3-c)carbazole is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological propertiesFor example, its regioselective synthesis and ability to form stable derivatives make it a valuable compound in medicinal chemistry and material sciences .
Propriétés
Numéro CAS |
205-29-8 |
|---|---|
Formule moléculaire |
C15H10N2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
7H-pyrido[4,3-c]carbazole |
InChI |
InChI=1S/C15H10N2/c1-2-4-13-11(3-1)15-12-9-16-8-7-10(12)5-6-14(15)17-13/h1-9,17H |
Clé InChI |
WNKWCVDUFJGGSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=NC=C4 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=NC=C4 |
| 205-29-8 | |
Synonymes |
7H-PDCA 7H-pyrido(4,3-c)carbazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1215612.png)



![N~2~,N~4~,N~6~,N~8~-Tetramethylpyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B1215620.png)

![[1-(3-Phenylpropyl)-4-piperidinyl]-(1-piperidinyl)methanone](/img/structure/B1215623.png)

